1-(3-chlorophenyl)-5-methyl-1H-pyrazole-3,4-dicarboxylic acid
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Overview
Description
1-(3-Chlorophenyl)-5-methyl-1H-pyrazole-3,4-dicarboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with a chlorophenyl group and two carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorophenyl)-5-methyl-1H-pyrazole-3,4-dicarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-chlorobenzoyl chloride with methylhydrazine to form the corresponding hydrazone, which then undergoes cyclization in the presence of a base to yield the pyrazole ring. The carboxylic acid groups are introduced through subsequent oxidation reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chlorophenyl)-5-methyl-1H-pyrazole-3,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the pyrazole ring or the carboxylic acid groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorophenyl group or the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can introduce various functional groups to the pyrazole ring or the chlorophenyl group.
Scientific Research Applications
1-(3-Chlorophenyl)-5-methyl-1H-pyrazole-3,4-dicarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-5-methyl-1H-pyrazole-3,4-dicarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
- 1-(3-Chlorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid
- 1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid
- 1-(3-Bromophenyl)-5-methyl-1H-pyrazole-3,4-dicarboxylic acid
Comparison: 1-(3-Chlorophenyl)-5-methyl-1H-pyrazole-3,4-dicarboxylic acid is unique due to the presence of two carboxylic acid groups, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction with biological targets, making it a valuable compound for specific applications.
Properties
CAS No. |
96723-52-3 |
---|---|
Molecular Formula |
C12H9ClN2O4 |
Molecular Weight |
280.7 |
Purity |
95 |
Origin of Product |
United States |
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